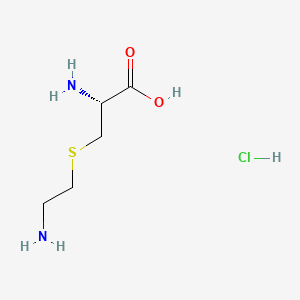

Thialysine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2R)-2-amino-3-(2-aminoethylsulfanyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHKULVNPGAEQM-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2936-69-8 (Parent) | |

| Record name | S-(2-Aminoethyl)-L-cysteine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50942860 | |

| Record name | S-(2-Aminoethyl)cysteine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20662-32-2, 63905-31-7, 4099-35-8 | |

| Record name | L-Cysteine, S-(2-aminoethyl)-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20662-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cysteine, S-(2-aminoethyl)-, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63905-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(2-Aminoethyl)-L-cysteine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4099-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(2-Aminoethyl)-L-cysteine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Aminoethyl)cysteine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(2-aminoethyl)-L-cysteine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-(2-AMINOETHYL)CYSTEINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPH5RH5BID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thialysine hydrochloride structure and chemical properties.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thialysine, also known as S-(2-aminoethyl)-L-cysteine, is a structural analog of the essential amino acid L-lysine, where the ε-methylene group is replaced by a sulfur atom. This substitution confers unique chemical and biological properties, making it a valuable tool in biochemical research and a potential candidate for therapeutic development. This technical guide provides a detailed overview of the structure, chemical properties, and biological activities of its hydrochloride salt, Thialysine hydrochloride. It includes a summary of its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis of its cytotoxic effects, and a depiction of its known mechanism of action in inducing apoptosis in cancer cells.

Chemical Structure and Properties

This compound is the hydrochloride salt of S-(2-aminoethyl)-L-cysteine. Its structure is characterized by a cysteine backbone with an aminoethyl group attached to the sulfur atom.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-3-[(2-aminoethyl)sulfanyl]propanoic acid;hydrochloride | [1] |

| Synonyms | S-(2-Aminoethyl)-L-cysteine hydrochloride, L-4-Thialysine hydrochloride | [2] |

| CAS Number | 4099-35-8 | [3] |

| Molecular Formula | C5H13ClN2O2S | [1] |

| Molecular Weight | 200.69 g/mol | [1][4] |

| Appearance | White to off-white or light beige powder | [5][6] |

| Melting Point | 200-202 °C | [5] |

| Solubility | Soluble in water (50 mg/mL) | [5] |

| Purity | ≥98% (TLC) | [2][6] |

| Crystal System | Monoclinic | [7] |

| Space Group | P2(1) | [7] |

Biological Activity and Mechanism of Action

Thialysine acts as a lysine antagonist and has been shown to inhibit protein synthesis.[3][8] It is actively transported into cells and can be incorporated into proteins in place of lysine.[8] Notably, this compound has demonstrated cytotoxic effects against certain cancer cell lines, particularly human acute leukemia Jurkat T cells.[5]

The mechanism of its cytotoxicity in Jurkat T cells involves the induction of apoptosis through a mitochondria-dependent pathway.[5][8] This is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9 and subsequently caspase-3.[5][8] Activated caspase-3 then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to DNA fragmentation and apoptotic cell death.[5]

Furthermore, thialysine has been observed to cause cell cycle arrest, contributing to its overall cytotoxic effect.[5] Treatment of Jurkat T cells with thialysine leads to a significant decrease in the protein levels of key cell cycle regulators, including cdk4, cdk6, cdc2, cyclin A, cyclin B1, and cyclin E.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key experiments to evaluate its biological activity.

Synthesis of S-(2-Aminoethyl)-L-cysteine Hydrochloride

This protocol is adapted from the general principles of reacting L-cysteine with a protected 2-bromoethylamine followed by deprotection and salt formation.

Materials:

-

L-cysteine hydrochloride

-

2-Bromoethylamine hydrobromide

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

-

Activated carbon

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine hydrochloride in deionized water.

-

Addition of Base: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to adjust the pH to approximately 8.5.

-

Addition of Bromoethylamine: While maintaining the temperature and pH, add a solution of 2-bromoethylamine hydrobromide dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Acidification and Purification: Once the reaction is complete, acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1.

-

Decolorization: Add a small amount of activated carbon and stir for 30 minutes. Filter the solution to remove the carbon.

-

Crystallization: Concentrate the filtrate under reduced pressure. Add ethanol to induce crystallization. Further precipitation can be achieved by the addition of diethyl ether.

-

Isolation and Drying: Collect the crystalline product by filtration, wash with cold ethanol and then diethyl ether. Dry the product under vacuum to yield S-(2-Aminoethyl)-L-cysteine hydrochloride.

Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of this compound on Jurkat T cells.

Materials:

-

Jurkat T cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (dissolved in sterile water or PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed Jurkat T cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

-

Treatment: Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 mM). Include untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis for Caspase Activation and PARP Cleavage

This protocol outlines the procedure for detecting the activation of caspases and the cleavage of PARP in this compound-treated Jurkat T cells.

Materials:

-

Jurkat T cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-caspase-9, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse the treated and untreated Jurkat T cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Conclusion

This compound is a valuable research tool for studying lysine-dependent biochemical pathways and serves as a lead compound for the development of novel anticancer agents. Its well-defined chemical structure and properties, coupled with a growing understanding of its mechanism of action, make it a subject of continued interest in the scientific community. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the therapeutic potential of this intriguing molecule.

References

- 1. Buy S-(2-Aminoethyl)-L-cysteine hydrochloride (EVT-284264) | 4099-35-8 [evitachem.com]

- 2. dp.univr.it [dp.univr.it]

- 3. revvity.com [revvity.com]

- 4. MTT (Assay protocol [protocols.io]

- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 8. merckmillipore.com [merckmillipore.com]

L-Thialysine: A Technical Guide to its Cytotoxic Effects on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-thialysine, a lysine analog also known as S-aminoethyl-L-cysteine, has demonstrated notable cytotoxic effects against cancer cells, particularly in hematological malignancies.[1][2] Its mechanism of action involves the induction of apoptosis through a mitochondria-dependent pathway and the promotion of cell cycle arrest, highlighting its potential as a template for novel anticancer therapeutics. This technical guide provides a comprehensive overview of the current understanding of L-thialysine's cytotoxic properties, detailing its impact on cellular signaling pathways, summarizing available quantitative data, and outlining key experimental protocols for its study.

Introduction

L-thialysine is a structural analog of the essential amino acid L-lysine, where the γ-methylene group is replaced by a sulfur atom. This substitution allows L-thialysine to act as a competitive inhibitor of lysine-dependent cellular processes, leading to its cytotoxic effects. Primarily studied in the context of leukemia, L-thialysine has been shown to be a potent inducer of programmed cell death and an inhibitor of cell proliferation.[1][2]

Mechanism of Action

The cytotoxic activity of L-thialysine is multifaceted, primarily converging on the induction of apoptosis and cell cycle disruption.

Induction of Apoptosis

L-thialysine triggers the intrinsic pathway of apoptosis, which is mediated by the mitochondria. In Jurkat T cells, a human acute leukemia cell line, treatment with L-thialysine leads to the release of cytochrome c from the mitochondria into the cytosol.[1][2] This event initiates a caspase cascade, beginning with the activation of caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[1][2]

The anti-apoptotic protein Bcl-xL, a member of the Bcl-2 family that guards mitochondrial integrity, has been shown to abrogate L-thialysine-induced apoptosis.[1][2] This finding underscores the central role of the mitochondrial pathway in the cytotoxic action of L-thialysine.

Cell Cycle Arrest

In addition to inducing apoptosis, L-thialysine causes a significant arrest of cancer cells in the S and G2/M phases of the cell cycle.[1][2] This cell cycle blockade is accompanied by a marked decrease in the protein levels of key cell cycle regulators, including:[1][2]

-

CDKs: cdk2, cdk4, cdk6

-

Cyclins: Cyclin A, Cyclin B1, Cyclin E

The downregulation of these proteins disrupts the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating.

Potential Involvement of the Unfolded Protein Response (UPR)

While direct experimental evidence linking L-thialysine to the Unfolded Protein Response (UPR) is currently lacking, its known function as a protein synthesis inhibitor suggests a potential connection.[3] Inhibition of protein synthesis can lead to an imbalance in the protein folding capacity of the endoplasmic reticulum (ER), a condition known as ER stress. To cope with ER stress, cells activate the UPR, a signaling network that aims to restore proteostasis. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.[4][5] Given that L-thialysine disrupts protein synthesis, it is plausible that it could induce ER stress and subsequently trigger UPR-mediated apoptosis in cancer cells. Further research is warranted to explore this potential mechanism.

Quantitative Data

Quantitative data on the cytotoxic effects of L-thialysine is primarily available for the Jurkat T cell line.

| Parameter | Cell Line | Value | Reference |

| Effective Concentration for Apoptosis Induction | Jurkat T cells | 0.32 - 2.5 mM | [1][2] |

| IC50 | Jurkat T cells | Not explicitly reported |

Further studies are required to determine the IC50 values of L-thialysine across a broader range of cancer cell lines.

Signaling Pathways and Experimental Workflows

L-Thialysine Induced Apoptotic Signaling Pathway

Caption: L-Thialysine induced apoptosis pathway.

L-Thialysine Induced Cell Cycle Arrest

Caption: L-Thialysine's effect on cell cycle regulators.

Experimental Workflow for Assessing Cytotoxicity

Caption: Workflow for studying L-thialysine's effects.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the cytotoxic effects of L-thialysine.

Cell Culture and L-thialysine Treatment

-

Cell Lines: Jurkat T cells (or other cancer cell lines of interest).

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

L-thialysine Preparation: Dissolve L-thialysine hydrochloride in sterile phosphate-buffered saline (PBS) to prepare a stock solution. Further dilute in culture medium to the desired final concentrations (e.g., 0.32, 0.63, 1.25, 2.5 mM).

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of L-thialysine for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Treat cells with L-thialysine for the desired time.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

-

Treat cells with L-thialysine for the desired time.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

-

Incubate for 30 minutes at 37°C.

-

Add propidium iodide (50 µg/mL) and incubate in the dark for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Treat cells with L-thialysine and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family members, cyclins, CDKs) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

L-thialysine exhibits significant cytotoxic effects on cancer cells, primarily through the induction of mitochondria-mediated apoptosis and cell cycle arrest. While the Jurkat T cell line has been the principal model for these investigations, further research is crucial to establish the broader applicability of L-thialysine's anticancer potential. Future studies should focus on:

-

Determining the IC50 values of L-thialysine in a diverse panel of cancer cell lines.

-

Conducting in vivo studies to evaluate the efficacy and safety of L-thialysine in preclinical cancer models.

-

Investigating the potential link between L-thialysine-induced protein synthesis inhibition and the activation of the Unfolded Protein Response.

-

Exploring the synergistic effects of L-thialysine in combination with other chemotherapeutic agents.

A deeper understanding of these aspects will be instrumental in advancing L-thialysine-based compounds as a novel strategy in cancer therapy.

References

- 1. Mechanism underlying cytotoxicity of thialysine, lysine analog, toward human acute leukemia Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeted inhibition of protein synthesis renders cancer cells vulnerable to apoptosis by unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of the unfolded protein response in cancer progression: From oncogenesis to chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unfolded Protein Response and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Thialysine Hydrochloride: A Technical Guide to Solubility and Stability for Researchers

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is paramount. This in-depth technical guide provides a comprehensive overview of the solubility and stability of thialysine hydrochloride (also known as S-(2-Aminoethyl)-L-cysteine hydrochloride), a critical lysine analog used in various biochemical and pharmaceutical research applications.

Core Physicochemical Properties

This compound is a cysteine derivative that functions as a structural and functional mimic of the essential amino acid L-lysine. It is typically supplied as a white to off-white crystalline powder.[1]

Solubility Profile

Data Presentation: Solubility of this compound

| Solvent | Reported Solubility | Observations | Citations |

| Water | 11.67 mg/mL (58.15 mM) | Requires sonication for dissolution. | |

| Water | 50 mg/mL | Results in a light tan, clear solution. | [2] |

| Water | Water-soluble | Generally described as soluble due to its hydrochloride salt form. | [1][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating stock solutions. | [4] |

| Methanol | Slightly soluble | [4][5] |

Experimental Protocols for Solubility Determination

To address the lack of specific public data, researchers can determine the solubility of this compound using established methodologies. The following are detailed protocols for kinetic and thermodynamic solubility assays, adapted for this compound.

Kinetic Solubility Assay (Nephelometric or UV-Vis Method)

This high-throughput method is suitable for early-stage drug discovery to quickly assess solubility.[6][7][8]

Experimental Workflow: Kinetic Solubility Assay

Caption: Workflow for determining the kinetic solubility of this compound.

Detailed Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

-

Addition of Aqueous Buffer: To each well, add a specified volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a defined period (e.g., 1-2 hours).[6]

-

Measurement:

-

Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[6]

-

UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate or filter the solutions. Measure the UV absorbance of the supernatant/filtrate at a predetermined wavelength for this compound and calculate the concentration against a standard curve.[9]

-

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the "gold standard" for solubility measurement.[9][10]

Experimental Workflow: Thermodynamic Solubility Assay

Caption: Workflow for determining the thermodynamic solubility of this compound.

Detailed Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer of a specific pH).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear supernatant or filtrate and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

Stability Profile

This compound is generally stable under standard conditions when stored as a solid in a cool, dry place.[1] However, its stability in solution is a critical consideration for its use in experiments and for the development of liquid formulations.

Data Presentation: Stability and Storage Recommendations for this compound

| Form | Storage Condition | Duration | Observations | Citations |

| Solid | 2-8°C | >2 years | Store in a dry, dark place. | [11] |

| Solid | -20°C | Long-term (months to years) | Sealed storage, away from moisture. | |

| Stock Solution | -80°C | 6 months | In an appropriate solvent. | |

| Stock Solution | -20°C | 1 month | In an appropriate solvent. | |

| Shipping | Ambient Temperature | A few weeks | Considered stable for ordinary shipping. | [11] |

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[12][13] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation study of this compound.

Detailed Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent system.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of an acid solution (e.g., 0.1 M to 1 M HCl) and incubate at room temperature or elevated temperature (e.g., 60°C).[12][14]

-

Base Hydrolysis: Add an equal volume of a base solution (e.g., 0.1 M to 1 M NaOH) and incubate under similar conditions as acid hydrolysis.[12][14]

-

Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.[2]

-

Thermal Degradation: Expose the drug solution and solid drug substance to elevated temperatures (e.g., 60-80°C).[14]

-

Photostability: Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be protected from light.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method (e.g., RP-HPLC with UV and/or MS detection).

-

Data Evaluation: Assess the percentage of degradation and identify any major degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged appropriately.[14]

Signaling Pathway Involvement

Thialysine is known to exhibit cytotoxic effects, particularly in cancer cell lines. In human acute leukemia Jurkat T cells, thialysine induces apoptosis through a mitochondria-dependent signaling pathway.[11][15]

Signaling Pathway: Thialysine-Induced Apoptosis in Jurkat T Cells

Caption: Thialysine-induced apoptotic pathway in Jurkat T cells.

This pathway is initiated by the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9, followed by the activation of the executioner caspase-3.[11] This cascade results in the degradation of poly (ADP-ribose) polymerase (PARP) and fragmentation of DNA, culminating in apoptotic cell death.[11] The process can be inhibited by the anti-apoptotic protein Bcl-xL, which blocks the release of cytochrome c from the mitochondria.[11]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is limited in the public domain, the provided qualitative information and detailed experimental protocols offer a robust framework for researchers to characterize this important compound for their specific applications. The elucidation of its apoptotic signaling pathway further enhances its utility as a tool in cancer research. As with any chemical substance, appropriate safety precautions should be taken during handling and experimentation.

References

- 1. CAS 4099-35-8: S-(2-Aminoethyl)-L-cysteine hydrochloride [cymitquimica.com]

- 2. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 3. S-(2-Aminoethyl)-L-cysteine hydrochloride (4099-35-8) for sale [vulcanchem.com]

- 4. Buy S-(2-Aminoethyl)-L-cysteine hydrochloride (EVT-284264) | 4099-35-8 [evitachem.com]

- 5. 4099-35-8 CAS MSDS (S-(2-AMINOETHYL)-L-CYSTEINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. enamine.net [enamine.net]

- 10. asianpubs.org [asianpubs.org]

- 11. Mechanism underlying cytotoxicity of thialysine, lysine analog, toward human acute leukemia Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. biopharminternational.com [biopharminternational.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. researchgate.net [researchgate.net]

S-Aminoethyl-L-cysteine: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Aminoethyl-L-cysteine (SAEC), a structural analogue of the essential amino acid L-lysine, has been a subject of scientific inquiry for decades due to its potent biological activities. Also known as thialysine, this non-proteinogenic amino acid acts as a lysine antagonist, primarily by inhibiting lysyl-tRNA synthetase, a crucial enzyme in protein biosynthesis. This inhibition leads to cytotoxic effects, including apoptosis and cell cycle arrest, making SAEC a valuable tool in cancer research and a potential lead for therapeutic development. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of S-Aminoethyl-L-cysteine, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its effects on cellular signaling pathways.

Discovery and History

The journey of S-Aminoethyl-L-cysteine began in the mid-20th century with the exploration of amino acid analogues as potential antimetabolites.

-

1955: The first synthesis of S-Aminoethyl-L-cysteine was reported by Cavallini and colleagues in the journal Experientia.[1] This initial work laid the foundation for future investigations into its biological properties. The same year, the metabolism of SAEC in rats was also investigated, indicating early interest in its in vivo behavior.[2]

-

1959: A detailed method for the preparation of SAEC and related compounds was published by H. Lindley in the Australian Journal of Chemistry.[3] This publication provided a more accessible and reproducible method for synthesizing the compound, facilitating broader research into its effects.

-

1969: Research published in the Archives of Biochemistry and Biophysics highlighted the role of SAEC as an L-lysine antagonist in bacteria, further solidifying its mechanism of action.

-

Subsequent Decades: Research continued to explore the various biological effects of SAEC, including its impact on protein synthesis, its potential as an antibiotic, and its effects on different cell types. Studies in the 21st century have delved deeper into the molecular mechanisms underlying its cytotoxicity, particularly its ability to induce apoptosis and cell cycle arrest in cancer cells.

Chemical Synthesis

S-Aminoethyl-L-cysteine can be synthesized through both chemical and enzymatic methods. The most common chemical synthesis involves the reaction of L-cysteine with a suitable 2-aminoethylating agent.

Chemical Synthesis from L-cysteine and 2-Bromoethylamine Hydrobromide

A widely used method for the chemical synthesis of SAEC involves the reaction of L-cysteine with 2-bromoethylamine hydrobromide under basic conditions.[3][4]

Experimental Protocol:

Materials:

-

L-cysteine hydrochloride

-

2-Bromoethylamine hydrobromide

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Phenolphthalein indicator

Procedure:

-

Dissolve L-cysteine hydrochloride in distilled water.

-

Add a solution of 2-bromoethylamine hydrobromide in ethanol to the L-cysteine solution.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with a solution of sodium hydroxide with vigorous stirring until a persistent pink color is observed, indicating a basic pH.

-

Allow the reaction mixture to stir for a specified time at room temperature to ensure complete reaction.

-

Acidify the solution with hydrochloric acid to a pH of approximately 4.

-

The precipitated S-Aminoethyl-L-cysteine hydrochloride is then collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a hot solution of dilute hydrochloric acid followed by the addition of sodium acetate.[3]

Workflow Diagram:

Caption: Chemical synthesis workflow for S-Aminoethyl-L-cysteine hydrochloride.

Enzymatic Synthesis

Enzymatic methods for SAEC synthesis have also been explored. For instance, S-Aminoethylcysteine can be produced from L-serine and cysteamine through the action of the enzyme cystathionine-beta-synthase.[5] Pantetheine has also been identified as an efficient cysteamine donor for this enzymatic synthesis.[5]

Mechanism of Action: A Lysine Antagonist

The primary mechanism of action of S-Aminoethyl-L-cysteine is its function as a lysine antagonist. Its structural similarity to lysine allows it to interfere with lysine-dependent cellular processes, most notably protein synthesis.

Inhibition of Lysyl-tRNA Synthetase

SAEC competitively inhibits lysyl-tRNA synthetase (LysRS), the enzyme responsible for attaching lysine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis.[1] By binding to the active site of LysRS, SAEC prevents the formation of lysyl-tRNA, thereby halting protein elongation and leading to cell death.

Signaling Pathway Diagram:

Caption: Inhibition of Lysyl-tRNA Synthetase by S-Aminoethyl-L-cysteine.

Experimental Protocol: Lysyl-tRNA Synthetase Inhibition Assay

This assay measures the ability of SAEC to inhibit the incorporation of radiolabeled lysine into tRNA.

Materials:

-

Purified lysyl-tRNA synthetase

-

[¹⁴C]-L-lysine

-

tRNA mixture containing tRNA(Lys)

-

ATP

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

S-Aminoethyl-L-cysteine (inhibitor)

-

Trichloroacetic acid (TCA)

-

Sodium tungstate

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and [¹⁴C]-L-lysine.

-

Add varying concentrations of S-Aminoethyl-L-cysteine to different reaction tubes.

-

Initiate the reaction by adding the purified lysyl-tRNA synthetase and the tRNA mixture.

-

Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding cold 5% trichloroacetic acid containing sodium tungstate.

-

Filter the precipitate through glass fiber filters and wash with cold TCA solution.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The decrease in radioactivity in the presence of SAEC indicates the inhibition of lysyl-tRNA synthetase activity. The Ki value can be determined by analyzing the data using appropriate kinetic models.

Biological Activities and Quantitative Data

The inhibitory effect of SAEC on protein synthesis translates into significant biological activities, including cytotoxicity against various cell types.

Table 1: Quantitative Data on the Biological Activity of S-Aminoethyl-L-cysteine

| Parameter | Organism/Cell Line | Value | Reference |

| Growth Inhibition | Escherichia coli (wild-type) | Complete inhibition at 5 µM | [6] |

| Apoptosis Induction | Jurkat T cells | 0.32 - 2.5 mM | |

| Lysyl-tRNA Synthetase Inhibition (Ki) | Escherichia coli K-12 | Competitive inhibitor with a Ki of 30 µM for seryl-tRNA synthetase (Note: This is for a related enzyme, specific Ki for LysRS is not readily available in the provided search results) | [1] |

Cellular Effects: Apoptosis and Cell Cycle Arrest

In addition to its general cytotoxic effects, S-Aminoethyl-L-cysteine has been shown to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells.

Induction of Apoptosis in Jurkat T Cells

Studies on human Jurkat T leukemia cells have demonstrated that SAEC can induce apoptosis through a mitochondria-dependent pathway.

Signaling Pathway Diagram:

Caption: SAEC-induced intrinsic apoptosis pathway in Jurkat T cells.

Cell Cycle Arrest

S-Aminoethyl-L-cysteine and its derivatives have been shown to cause cell cycle arrest, often at the G1 or G2/M phases.[7][8] This arrest prevents cancer cells from proliferating and can be a precursor to apoptosis. The exact molecular players involved in SAEC-induced cell cycle arrest are still under investigation but likely involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. For instance, other amino acid analogues have been shown to cause G1 arrest by decreasing the levels of cyclin D1.[9]

Applications in Research and Drug Development

The unique properties of S-Aminoethyl-L-cysteine make it a valuable tool for researchers and a potential starting point for drug development.

-

Studying Protein Synthesis: As a specific inhibitor of lysyl-tRNA synthetase, SAEC is used to probe the mechanisms of protein synthesis and the consequences of its disruption.

-

Cancer Research: Its cytotoxic and pro-apoptotic effects on cancer cells make it a subject of interest for developing new anticancer therapies.

-

Antibiotic Research: The potent inhibition of bacterial growth by SAEC has spurred research into its potential as an antibiotic.

-

Selection Agent: SAEC has been used as a selective agent in genetic engineering to isolate cells that overproduce lysine or have mutations in lysine metabolic pathways.

Conclusion

S-Aminoethyl-L-cysteine, since its initial synthesis over half a century ago, has proven to be a molecule of significant biological interest. Its role as a lysine antagonist and a potent inhibitor of protein synthesis has been well-established, and its effects on apoptosis and the cell cycle continue to be areas of active research. For researchers and drug development professionals, SAEC offers a powerful tool to investigate fundamental cellular processes and a potential scaffold for the design of novel therapeutics targeting a range of diseases, from bacterial infections to cancer. Further research to elucidate the precise quantitative aspects of its interactions with its targets and to fully map the signaling pathways it modulates will undoubtedly open new avenues for its application in medicine and biotechnology.

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. The small GTPase Cdc42 initiates an apoptotic signaling pathway in Jurkat T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Synthesis of 4-thia-[6-(13)C]lysine from [2- (13)C]glycine: access to site-directed isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic synthesis of S-aminoethyl-L-cysteine from pantetheine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of resistance to an amino acid antibiotic that targets translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S-allylcysteine induces cell cycle arrest and apoptosis in androgen-independent human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Thialysine Hydrochloride: An In-depth Technical Guide on its Effects on Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thialysine hydrochloride, a structural analog of the essential amino acid L-lysine, functions as a competitive inhibitor of protein synthesis. By mimicking lysine, it is recognized by the cellular translation machinery, leading to its incorporation into nascent polypeptide chains. This substitution disrupts protein structure and function, ultimately impacting cell viability and proliferation. This technical guide provides a comprehensive overview of the molecular mechanisms underlying thialysine's effects, detailed experimental protocols for its study, quantitative data on its efficacy, and an exploration of the key signaling pathways it perturbs. This document is intended to serve as a valuable resource for researchers in drug development and molecular biology investigating the therapeutic potential and cellular impact of amino acid analogs.

Introduction

S-(2-Aminoethyl)-L-cysteine hydrochloride, commonly known as thialysine, is a synthetic amino acid analog where the γ-methylene group of lysine is replaced by a sulfur atom.[1] This structural similarity allows it to act as a substrate for lysyl-tRNA synthetase, the enzyme responsible for charging tRNA molecules with lysine during protein synthesis.[2] Consequently, thialysine competes with endogenous lysine, leading to its incorporation into proteins and a subsequent reduction in the rate of protein synthesis.[3] Its ability to inhibit protein synthesis has made it a subject of interest for its potential cytotoxic and anti-proliferative effects, particularly in the context of cancer research.[4]

Mechanism of Action

The primary mechanism by which this compound inhibits protein synthesis is through competitive antagonism with L-lysine at the level of aminoacyl-tRNA synthesis.

-

Competition for Lysyl-tRNA Synthetase: Thialysine competes with lysine for the active site of lysyl-tRNA synthetase.[2] This enzyme is responsible for the crucial first step of protein synthesis: the attachment of the correct amino acid to its corresponding tRNA molecule.

-

Formation of Thialysyl-tRNA: When thialysine successfully binds to lysyl-tRNA synthetase, it is activated and transferred to the lysine-specific tRNA (tRNALys), forming thialysyl-tRNALys.

-

Incorporation into Polypeptides: The thialysyl-tRNALys is then utilized by the ribosome during translation, resulting in the incorporation of thialysine into the growing polypeptide chain at positions normally occupied by lysine.

-

Disruption of Protein Function: The presence of the sulfur atom in place of a methylene group in the side chain of the incorporated thialysine can alter the local chemical environment within the protein. This can disrupt proper protein folding, stability, and ultimately, function.

Quantitative Data on Protein Synthesis Inhibition

The inhibitory effect of thialysine on protein synthesis has been quantified in various studies, primarily in bacterial systems. The extent of lysine substitution by thialysine is dependent on the relative concentrations of both amino acids in the culture medium.

| Organism/System | Thialysine Concentration | Lysine Concentration | Lysine Substitution (%) | Reference |

| E. coli mutant | Not Specified | Limiting | Up to 60% | [3] |

| E. coli | 0.05 mM | Not Specified | 8% | [5] |

| E. coli | 0.1 mM | Not Specified | 17% | [5] |

| E. coli | 0.2 mM | Not Specified | 17% | [5] |

Table 1: Quantitative Data on Thialysine-Mediated Lysine Substitution in E. coli

| Cell Line | IC50 for Protein Synthesis Inhibition | Reference |

| HBL6 | 2.23 pM (as part of an immunotoxin) | [6] |

| L540 | 2.69 pM (as part of an immunotoxin) | [6] |

| Raji | 13.6 pM (as part of an immunotoxin) | [6] |

| CEM | 3.45 pM (as part of an immunotoxin) | [6] |

| HepG2 | 1600 ± 1200 nmol/L | [7] |

| Primary Rat Hepatocytes | 2000 ± 2000 nmol/L | [7] |

Table 2: IC50 Values for Protein Synthesis Inhibition in Various Cell Lines (Note: Some data is for thialysine as part of a larger conjugate, which may influence its potency).

Key Signaling Pathways Affected

The inhibition of protein synthesis by this compound can be perceived by the cell as a form of nutrient deprivation or cellular stress, leading to the activation of specific signaling pathways. While direct studies on thialysine's impact on these pathways in mammalian cells are limited, we can infer its likely effects based on the known consequences of amino acid limitation and general protein synthesis inhibition.

Unfolded Protein Response (UPR)

The incorporation of thialysine into proteins can lead to misfolded proteins, which accumulate in the endoplasmic reticulum (ER) and trigger the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. The three main branches of the UPR are mediated by the sensors IRE1α, PERK, and ATF6.

-

PERK Pathway: The PERK kinase, upon activation by ER stress, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[8][9] Phosphorylated eIF2α leads to a global attenuation of protein synthesis to reduce the load of new proteins entering the ER. However, it selectively promotes the translation of certain mRNAs, such as that encoding the transcription factor ATF4, which upregulates genes involved in amino acid metabolism and stress resistance.[10] Given that thialysine mimics amino acid starvation, activation of the GCN2 kinase, another eIF2α kinase, is also highly probable.[11][12]

-

IRE1α Pathway: IRE1α is an endoribonuclease that, when activated, splices the mRNA of the transcription factor XBP1.[13] Spliced XBP1 upregulates genes encoding ER chaperones and components of the ER-associated degradation (ERAD) pathway to help clear misfolded proteins.

-

ATF6 Pathway: ATF6 is a transmembrane transcription factor that, upon ER stress, translocates to the Golgi, where it is cleaved to release its active cytosolic domain. This domain then moves to the nucleus to activate the transcription of UPR target genes.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and proliferation, and its activity is highly sensitive to amino acid availability.[14] By competing with lysine, thialysine can create a state of perceived lysine deficiency, which is expected to inhibit the mTOR complex 1 (mTORC1) pathway.

-

Inhibition of mTORC1: Reduced intracellular lysine levels, or the inability to properly utilize lysine due to competition from thialysine, would lead to the inactivation of mTORC1.

-

Downstream Effects: Inactivation of mTORC1 has two major consequences for protein synthesis:

-

Dephosphorylation of 4E-BP1: mTORC1 normally phosphorylates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which then releases the initiation factor eIF4E, allowing for cap-dependent translation to proceed. In the absence of mTORC1 activity, 4E-BP1 remains dephosphorylated and sequesters eIF4E, thus inhibiting the initiation of translation.

-

Dephosphorylation of S6K1: mTORC1 also phosphorylates and activates the ribosomal protein S6 kinase 1 (S6K1), which in turn phosphorylates several components of the translational machinery to promote protein synthesis. Inhibition of mTORC1 leads to the deactivation of S6K1.

-

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on protein synthesis. These are adapted from standard methodologies and may require optimization for specific cell types and experimental conditions.

In Vitro Translation Assay

This assay measures the direct inhibitory effect of thialysine on protein synthesis in a cell-free system.

Materials:

-

Rabbit reticulocyte lysate or wheat germ extract in vitro translation kit

-

mRNA template encoding a reporter protein (e.g., luciferase)

-

35S-methionine

-

L-lysine solution

-

This compound solution

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare a master mix of the in vitro translation reaction components according to the manufacturer's instructions, omitting lysine.

-

Aliquot the master mix into separate reaction tubes.

-

To each tube, add a fixed, limiting concentration of L-lysine.

-

Add varying concentrations of this compound to the experimental tubes. Include a no-thialysine control.

-

Add 35S-methionine to each tube to label newly synthesized proteins.

-

Initiate the translation reaction by adding the mRNA template and incubating at the recommended temperature (typically 30-37°C) for 1-2 hours.

-

Stop the reactions by placing them on ice.

-

Precipitate the newly synthesized, radiolabeled proteins by adding cold TCA.

-

Collect the precipitated proteins on glass fiber filters and wash thoroughly with TCA and then ethanol.

-

Measure the incorporated radioactivity in each filter using a scintillation counter.

-

Calculate the percentage of protein synthesis inhibition at each thialysine concentration relative to the no-thialysine control.

Puromycin Labeling (SUnSET Assay) for Cell-Based Protein Synthesis Measurement

The Surface Sensing of Translation (SUnSET) assay is a non-radioactive method to measure global protein synthesis in cultured cells.[3][15][16][17]

Materials:

-

Cultured cells

-

Complete culture medium

-

This compound solution

-

Puromycin solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-puromycin antibody

-

Appropriate secondary antibody

-

Western blotting apparatus and reagents

Procedure:

-

Plate cells and allow them to adhere and grow to the desired confluency.

-

Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle control.

-

During the last 10-15 minutes of the thialysine treatment, add puromycin to the culture medium at a final concentration of 1-10 µg/mL.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting with equal amounts of protein for each sample.

-

Probe the membrane with an anti-puromycin antibody to detect puromycylated nascent polypeptide chains.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantify the band intensities of the puromycin signal to determine the relative rate of protein synthesis in each condition.

Cycloheximide Chase Assay for Protein Stability

This assay can be adapted to determine if the incorporation of thialysine affects the stability of newly synthesized proteins.

Materials:

-

Cultured cells

-

Culture medium with and without lysine

-

This compound solution

-

Cycloheximide solution

-

Lysis buffer

-

Antibody against a protein of interest

-

Western blotting apparatus and reagents

Procedure:

-

Culture cells in lysine-free medium supplemented with either a normal concentration of lysine (control) or a mixture of lysine and thialysine (experimental) for a period to allow for protein synthesis and incorporation.

-

Add cycloheximide to all cultures to a final concentration that completely inhibits protein synthesis (e.g., 50-100 µg/mL). This is time point zero.

-

Collect cell samples at various time points after the addition of cycloheximide (e.g., 0, 2, 4, 8, 12 hours).

-

Lyse the cells and determine the protein concentration.

-

Perform Western blotting for a specific protein of interest.

-

Quantify the band intensity of the protein of interest at each time point and plot the decay curve to determine the protein's half-life in the presence and absence of thialysine incorporation.

Conclusion

This compound serves as a potent tool for studying the mechanisms of protein synthesis and for investigating the cellular consequences of its inhibition. Its ability to be incorporated into proteins in place of lysine provides a unique model for understanding the effects of amino acid analogs on protein structure and function. The competitive inhibition of lysyl-tRNA synthetase and the subsequent disruption of the proteome can trigger profound cellular responses, including the activation of stress-related signaling pathways like the UPR and the inhibition of growth-promoting pathways such as mTOR. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the impact of thialysine and to further elucidate its intricate effects on cellular physiology. Continued research into thialysine and similar analogs holds promise for the development of novel therapeutic strategies targeting protein synthesis in various diseases.

References

- 1. Identification and characterization of PERK activators by phenotypic screening and their effects on NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non-radioactive SUnSET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ribosome profiling reveals the what, when, where, and how of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of the eukaryotic initiation factor 2 alpha-subunit kinase PERK by tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Translation Initiation in Eukaryotes: Mechanisms and Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GCN2 inhibition sensitizes arginine-deprived hepatocellular carcinoma cells to senolytic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of GCN2 kinase by ribosome stalling links translation elongation with translation initiation | eLife [elifesciences.org]

- 13. "Exploring the Regulatory Mechanisms of IRE1 Signaling in Biotic and Ab" by Taiaba Afrin [digitalcommons.library.uab.edu]

- 14. Light Activates the Translational Regulatory Kinase GCN2 via Reactive Oxygen Species Emanating from the Chloroplast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. themoonlab.org [themoonlab.org]

- 16. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2024.sci-hub.se [2024.sci-hub.se]

Methodological & Application

Application Notes and Protocols for In Vivo Protein Incorporation of Thialysine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thialysine hydrochloride, also known as S-(2-aminoethyl)-L-cysteine hydrochloride (AEC), is a structural analog of the essential amino acid L-lysine. In this analog, the ε-methylene group of lysine is replaced by a sulfur atom. This structural similarity allows thialysine to be utilized by the cellular protein synthesis machinery, leading to its incorporation into nascent polypeptide chains in place of lysine. This substitution offers a powerful tool for researchers in various fields, including protein engineering, drug development, and cellular biology, to study protein structure, function, and metabolism.

These application notes provide a comprehensive overview of the use of this compound for in vivo protein incorporation. While much of the detailed quantitative data comes from studies in prokaryotic systems like Escherichia coli, the principles and proposed protocols are intended to guide researchers in designing and conducting in vivo studies in mammalian models.

Disclaimer: The in vivo use of this compound in mammalian models is not yet extensively documented in publicly available literature. The following protocols are based on general principles of metabolic labeling and in vivo compound administration. Researchers should exercise caution and conduct thorough dose-response and toxicity studies before embarking on large-scale experiments.

Principle of Incorporation

Thialysine competes with endogenous lysine for binding to the active site of lysyl-tRNA synthetase. Once charged to the appropriate tRNA, thialysine is incorporated into proteins during translation. The efficiency of incorporation is influenced by the intracellular concentrations of both thialysine and lysine.

Signaling Pathway of Incorporation

Caption: Cellular uptake and incorporation of Thialysine into proteins.

Quantitative Data Summary

The majority of quantitative data on thialysine incorporation comes from studies in E. coli. This data can serve as a valuable reference for designing experiments in other organisms.

Table 1: Thialysine Incorporation in E. coli

| E. coli Strain | Thialysine Concentration | Lysine Concentration | Lysine Substitution (%) | Reference |

| Lysine-requiring mutant | Not specified | Limiting | Up to 60 | [1] |

| Wild type K12 | Not specified | Not specified | Up to 17 |

Experimental Protocols

In Vivo Incorporation of this compound in Rodent Models (Proposed Protocol)

This protocol provides a general framework for the administration of this compound to mice or rats for the purpose of metabolic labeling of proteins.

Materials:

-

This compound (S-(2-aminoethyl)-L-cysteine hydrochloride)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Animal model (e.g., C57BL/6 mice or Sprague-Dawley rats)

-

Appropriate caging and husbandry supplies

-

Syringes and needles for administration

-

Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Equipment for tissue homogenization (e.g., Dounce homogenizer, sonicator)

-

Centrifuge

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

-

Preparation of Dosing Solution: Dissolve this compound in sterile saline to the desired concentration. Ensure the solution is sterile-filtered (0.22 µm filter) before administration.

-

Dose Determination: Conduct a pilot study to determine the optimal dose of this compound. This should involve a dose-escalation study to identify a dose that results in detectable incorporation without causing overt toxicity.

-

Administration: Administer the this compound solution to the animals. Common routes of administration for systemic delivery include:

-

Intraperitoneal (IP) injection: A common and relatively simple method.

-

Oral gavage (PO): For studying oral bioavailability and incorporation.

-

Subcutaneous (SC) injection: Provides a slower release profile.

-

Intravenous (IV) injection: For rapid systemic distribution.

-

-

Time Course: Determine the optimal time course for incorporation. This will depend on the protein(s) of interest and their turnover rates. A time-course experiment (e.g., harvesting tissues at 4, 8, 12, 24, 48 hours post-administration) is recommended.

-

Tissue Harvest: At the designated time points, euthanize the animals according to approved protocols and harvest the tissues of interest.

-

Protein Extraction: a. Immediately place the harvested tissues in ice-cold homogenization buffer. b. Homogenize the tissues thoroughly. c. Centrifuge the homogenate to pellet cellular debris. d. Collect the supernatant containing the soluble proteins.

-

Protein Quantification: Determine the protein concentration of the tissue lysates.

Experimental Workflow

Caption: Workflow for in vivo protein incorporation of Thialysine.

Detection and Quantification of Thialysine Incorporation

The incorporation of thialysine into proteins can be detected and quantified using various analytical techniques.

Method 1: Mass Spectrometry (MS)-Based Proteomics

This is the most powerful and specific method for identifying and quantifying thialysine-containing peptides.

Protocol:

-

Protein Digestion: Excised protein bands from an SDS-PAGE gel or total protein lysates are subjected to in-solution or in-gel digestion with a protease (e.g., trypsin).

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

Search the MS/MS data against a protein sequence database, specifying a variable modification on lysine residues corresponding to the mass shift caused by the substitution with thialysine (mass difference = +15.9949 Da; S replacing CH2).

-

Quantify the relative abundance of thialysine-containing peptides to their lysine-containing counterparts.

-

Method 2: Amino Acid Analysis

This method provides a bulk measurement of thialysine incorporation into the total protein pool.

Protocol:

-

Protein Hydrolysis: Hydrolyze the purified protein sample to its constituent amino acids (e.g., using 6 M HCl at 110°C for 24 hours).

-

Amino Acid Separation and Detection: Analyze the amino acid hydrolysate using an amino acid analyzer or by a pre-column derivatization method followed by HPLC.

-

Quantification: Determine the molar ratio of thialysine to lysine.

Potential Applications and Considerations

Applications:

-

Probing Protein Structure and Function: The introduction of a sulfur atom in place of a methylene group can subtly alter the local chemical environment within a protein, providing a unique probe for structure-function studies.

-

Drug Target Identification and Validation: Thialysine-containing proteins may exhibit altered interactions with small molecules, aiding in the identification of drug binding sites.

-

Studying Protein Metabolism and Turnover: As a non-canonical amino acid, thialysine can be used in pulse-chase experiments to track the synthesis and degradation of specific proteins or the entire proteome.

Considerations:

-

Toxicity: Thialysine has been shown to induce apoptosis in some cell lines. It is crucial to perform thorough toxicity assessments in any new model system.

-

Protein Stability and Function: The incorporation of thialysine may alter the stability, folding, and function of proteins. These potential effects should be carefully evaluated.

-

Immune Response: The presence of a non-canonical amino acid in proteins could potentially elicit an immune response in in vivo studies.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Incorporation Efficiency | - Insufficient dose of this compound.- High endogenous lysine levels.- Rapid clearance of Thialysine. | - Increase the dose of Thialysine.- Consider using a lysine-deficient diet.- Optimize the administration route and frequency. |

| Toxicity Observed | - Dose of Thialysine is too high. | - Reduce the dose of Thialysine.- Monitor animals closely for signs of toxicity. |

| Difficulty in Detection | - Low abundance of the protein of interest.- Insufficient sensitivity of the detection method. | - Enrich for the protein of interest before analysis.- Use a more sensitive detection method like mass spectrometry. |

Conclusion

The use of this compound for in vivo protein incorporation represents a promising technique for a wide range of biological research. While detailed protocols and quantitative data in mammalian systems are still emerging, the foundational work in prokaryotes provides a strong basis for future studies. Careful experimental design, including thorough dose-response and toxicity assessments, will be critical for the successful application of this powerful tool in advancing our understanding of protein biology and aiding in the development of new therapeutics.

References

Application Notes and Protocols for Labeling Proteins with Thialysine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thialysine hydrochloride (S-(2-Aminoethyl)-L-cysteine hydrochloride) is a lysine analogue that can be incorporated into proteins during synthesis. Its structural similarity to lysine allows it to be utilized by the cell's translational machinery, while the replacement of the γ-methylene group of lysine with a sulfur atom introduces a unique reactive handle—a thiol group. This feature enables site-specific chemical modification of proteins at positions that were originally encoded as lysine. This application note provides detailed protocols for the metabolic incorporation of thialysine into recombinant proteins in Escherichia coli, followed by selective chemical labeling of the incorporated thialysine residues, and subsequent analysis by mass spectrometry.

Principle of Thialysine Labeling

The process involves two main stages:

-

Metabolic Incorporation: A lysine-auxotrophic strain of E. coli is grown in a medium containing a limiting amount of lysine and an excess of this compound. As the natural lysine is depleted, the bacteria begin to incorporate thialysine into newly synthesized proteins at lysine positions.[1][2]

-

Chemical Labeling: The purified protein containing thialysine now has reactive thiol groups at the positions of the former lysines. These thiols can be specifically targeted with a variety of thiol-reactive probes, such as maleimides or iodoacetamides, for the attachment of fluorophores, biotin, or other moieties.[3]

This strategy provides a powerful tool for creating site-specifically labeled proteins for various applications, including structural biology, protein-protein interaction studies, and drug development.

Quantitative Data Summary

The efficiency of thialysine incorporation and subsequent labeling is crucial for the successful application of this technique. The following tables summarize key quantitative data gathered from relevant studies.

Table 1: Thialysine Incorporation Efficiency in E. coli

| Thialysine Concentration in Medium | Lysine Substitution Percentage | Reference |

| 0.05 mM | 8% | [4] |

| 0.1 mM | 17% | [4] |

| 0.2 mM | 17% | [4] |

| Presence of limiting lysine | Up to 46-60% | [1][2] |

Table 2: Typical Labeling Efficiencies of Thiol-Reactive Probes

| Thiol-Reactive Probe | Typical Labeling Efficiency | Reference |

| Maleimides | 70-90% | [3] |

| Iodoacetamides | Generally high, comparable to maleimides | [3] |

Experimental Protocols

Protocol 1: Metabolic Incorporation of Thialysine into Recombinant Proteins

This protocol describes the expression of a target protein in a lysine-auxotrophic E. coli strain to achieve incorporation of thialysine.

Materials:

-

Lysine-auxotrophic E. coli strain (e.g., a mutant from the Keio collection) transformed with the expression plasmid for the protein of interest.

-

Luria-Bertani (LB) medium.

-

M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO4, 0.1 mM CaCl2, and required antibiotics.

-

L-Lysine solution (100 mM).

-

This compound solution (100 mM).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (1 M).

Procedure:

-

Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium supplemented with the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Pre-culture in Minimal Medium: The next day, inoculate 100 mL of M9 minimal medium containing 200 µM L-lysine and the appropriate antibiotic with the overnight culture to an OD600 of ~0.05. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction with Thialysine: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C).

-

Wash the cell pellet twice with M9 minimal medium lacking lysine to remove any residual lysine.

-

Resuspend the cell pellet in 1 L of fresh M9 minimal medium containing a limiting concentration of L-lysine (e.g., 20 µM) and an excess of this compound (e.g., 200 µM), along with the appropriate antibiotic.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Incubate the culture at the optimal temperature for protein expression (e.g., 18-30°C) for 4-16 hours.

-

Harvesting: Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.

Protocol 2: Purification of Thialysine-Containing Protein

This protocol describes the purification of a His-tagged protein containing thialysine using immobilized metal affinity chromatography (IMAC).

Materials:

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT (or TCEP).

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT (or TCEP).

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT (or TCEP).

-

Ni-NTA agarose resin.

-

Lysozyme, DNase I.

Procedure:

-